N-Hydroxy-1-methyl-7-morpholin-4-yl-4-oxo-1,4-dihydro-quinoline-3-carboxamidine
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Overview
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers such as IUPAC name, CAS number, etc. It also includes its appearance (solid, liquid, gas, color, etc.) and odor .
Synthesis Analysis
Synthesis analysis involves the study of how the compound is synthesized. This can include the raw materials used, the conditions under which the compound is formed (temperature, pressure, catalysts, etc.), and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves the study of the arrangement of atoms in a molecule and the bonds between them. This can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying the physical properties of the compound (melting point, boiling point, solubility, etc.) and its chemical properties (reactivity, stability, etc.) .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-hydroxy-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-18-9-12(15(16)17-21)14(20)11-3-2-10(8-13(11)18)19-4-6-22-7-5-19/h2-3,8-9,21H,4-7H2,1H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGPTIDOSJLGNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)N3CCOCC3)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)N3CCOCC3)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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